Product packaging for Modipafant, (S)-(Cat. No.:CAS No. 122957-07-7)

Modipafant, (S)-

Cat. No.: B609203
CAS No.: 122957-07-7
M. Wt: 605.095
InChI Key: ODRYSCQFUGFOSU-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Platelet-Activating Factor (PAF) and its Receptor (PAFR) in Biological Systems

The story of (S)-Modipafant is intrinsically linked to the discovery and understanding of Platelet-Activating Factor (PAF) and its receptor. The term "platelet-activating factor" was first coined in 1972 by Benveniste and colleagues to describe a substance released from activated basophils that could induce platelet aggregation. nih.govfrontiersin.org It was later in 1979 that the structure of PAF was elucidated as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a potent phospholipid mediator. nih.gov

PAF exerts its diverse biological effects by binding to a specific G protein-coupled receptor known as the PAF receptor (PAFR). ontosight.aiguidetopharmacology.orgopnme.com The activation of PAFR triggers a cascade of intracellular signaling pathways, including the stimulation of phospholipase C and the production of inositol (B14025) trisphosphate and diacylglycerol, leading to an increase in intracellular calcium levels. ontosight.ai This signaling is pivotal in a wide array of physiological and pathological processes.

Subsequent research revealed that the PAF/PAFR system is a key player in inflammation, immune responses, and vascular permeability. ontosight.aiguidetopharmacology.org PAF is produced by various cells involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages. wikipedia.org Its effects include the recruitment of leukocytes, increased vascular permeability leading to edema, and platelet activation, which is crucial for blood coagulation. ontosight.ai Dysregulation of the PAF/PAFR system has been implicated in numerous diseases, including asthma, allergic reactions, atherosclerosis, and even cancer. ontosight.aiguidetopharmacology.orgcaymanchem.com PAF has also been shown to be a mediator in the central nervous system and is involved in processes like bronchoconstriction and responses to exogenous stressors like UVB radiation. nih.govguidetopharmacology.org

Rationale for the Academic Investigation of (S)-Modipafant as a Selective PAFR Antagonist

The profound involvement of the PAF/PAFR signaling pathway in a multitude of pathological conditions provided a strong rationale for the development of PAFR antagonists as potential therapeutic agents. mdpi.comresearchgate.netnih.gov The academic and pharmaceutical research communities embarked on a quest to identify and characterize molecules that could selectively block the PAFR, thereby mitigating the detrimental effects of excessive PAF activity. This led to the discovery and development of a structurally diverse array of PAFR antagonists, ranging from natural products to synthetic compounds. researchgate.netnih.gov

(S)-Modipafant, also known as UK-80,067, emerged from these efforts as a potent, orally active, and selective PAFR antagonist. targetmol.commedchemexpress.com It belongs to the dihydropyridine (B1217469) class of compounds. tandfonline.com The primary motivation for its academic investigation was its potential as a tool to dissect the intricate roles of the PAF/PAFR system in various disease models and to serve as a lead compound for drug development. targetmol.comnih.gov Researchers were particularly interested in its ability to inhibit PAF-induced platelet aggregation and its potential therapeutic applications in conditions like arthritis and ischemia/reperfusion injury. targetmol.comclinisciences.com The high potency and selectivity of (S)-Modipafant made it an attractive candidate for in-depth pharmacological evaluation to better understand the therapeutic potential of PAFR antagonism. tandfonline.com

Significance of Stereochemistry in the Biological Activity of Modipafant Enantiomers

A crucial aspect of the research surrounding Modipafant is the profound impact of its stereochemistry on its biological activity. mdpi.commdpi.comnih.govresearchgate.netijpsjournal.comnih.gov Modipafant is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Modipafant and (R)-Modipafant. cymitquimica.comnih.gov

It was discovered that the biological activity of the racemic mixture of Modipafant (known as UK-74,505) was primarily attributed to the (+)-enantiomer, which is (S)-Modipafant. tandfonline.comnih.gov In fact, (S)-Modipafant exhibits approximately double the intrinsic potency of the racemic mixture. medchemexpress.comtandfonline.com This stereoselectivity is a common phenomenon in pharmacology, where the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets like receptors and enzymes. mdpi.comnih.govresearchgate.net

The (S)-enantiomer is considered the eutomer (the more active enantiomer), while the (R)-enantiomer would be the distomer (the less active enantiomer). This significant difference in potency underscores the importance of isolating and studying the pure enantiomers to maximize therapeutic efficacy and potentially reduce off-target effects. The investigation into the distinct pharmacological profiles of the Modipafant enantiomers highlights the critical role of stereochemistry in drug design and development. mdpi.comijpsjournal.com

Feature(S)-Modipafant (UK-80,067)Racemic Modipafant (UK-74,505)
Potency Approximately double the intrinsic potency of the racemate. medchemexpress.comtandfonline.comLess potent than the (S)-enantiomer. tandfonline.comnih.gov
Activity Considered the active enantiomer (eutomer). nih.govActivity is primarily due to the (S)-enantiomer. tandfonline.com

Overview of Preclinical Drug Discovery Paradigms Relevant to (S)-Modipafant Research

The academic investigation of (S)-Modipafant has relied on established preclinical drug discovery paradigms to characterize its pharmacological profile. drugtargetreview.comnih.gov These paradigms involve a combination of in vitro and in vivo studies to assess the compound's efficacy, selectivity, and mechanism of action.

In Vitro Studies:

Receptor Binding Assays: These assays are used to determine the affinity of (S)-Modipafant for the PAFR. For instance, inhibition of PAF receptor binding to human platelets is a key measure of antagonist activity. nih.gov

Cell-Based Functional Assays: These experiments assess the ability of (S)-Modipafant to block PAF-induced cellular responses. A common assay is the inhibition of PAF-induced platelet aggregation in washed platelets from various species, including rabbits and humans. targetmol.comnih.gov Other cellular responses that can be measured include inhibition of calcium mobilization, chemotaxis, and the release of inflammatory mediators. opnme.com

In Vivo Studies:

Animal Models of Disease: (S)-Modipafant has been evaluated in various animal models to assess its therapeutic potential. For example, its effects have been studied in models of arthritis and ischemia/reperfusion injury in rats. targetmol.comclinisciences.com It has also been investigated in models of bronchoconstriction in guinea pigs and hypotension in rats. clinisciences.comnih.gov

Pharmacokinetic Studies: These studies examine the absorption, distribution, metabolism, and excretion (ADME) of (S)-Modipafant in animal models and humans. Such studies have shown that Modipafant is a lipophilic weak base. tandfonline.com Understanding the pharmacokinetic profile is crucial for determining the appropriate dosing regimen and predicting its behavior in humans. researchgate.net

These preclinical research paradigms have been instrumental in establishing the potent and selective PAFR antagonist activity of (S)-Modipafant and have provided the foundational data for its further investigation. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H29ClN6O3 B609203 Modipafant, (S)- CAS No. 122957-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122957-07-7

Molecular Formula

C34H29ClN6O3

Molecular Weight

605.095

IUPAC Name

3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-1,4-dihydro-6-methyl-2-(4-(2-methyl-1H-imidazo(4,5-C)pyridin-1-yl)phenyl)-5-((2-pyridinylamino)carbonyl)-, ethyl ester, (S)-

InChI

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m0/s1

InChI Key

ODRYSCQFUGFOSU-PMERELPUSA-N

SMILES

O=C(C1=C(C2=CC=C(N3C(C)=NC4=C3C=CN=C4)C=C2)NC(C)=C(C(NC5=NC=CC=C5)=O)[C@@H]1C6=CC=CC=C6Cl)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Modipafant, (S)-

Origin of Product

United States

Chemical Synthesis and Structural Chemistry of S Modipafant and Analogues

Synthetic Methodologies for the 1,4-Dihydropyridine (B1200194) Core Structure of (S)-Modipafant

To address the challenge of stereoselectivity in the Hantzsch synthesis, various modifications and optimizations have been explored. One approach involves the use of chiral auxiliaries attached to one of the reactants. clockss.org For instance, employing an enamino ester bearing a chiral amine, such as (R)-1-phenylethylamine, allows for the diastereoselective formation of Michael adduct intermediates. clockss.org These diastereomers can then be separated, and subsequent cyclization affords the optically pure 1,4-dihydropyridine derivatives. This method is particularly advantageous for large-scale synthesis due to the availability and low cost of the chiral auxiliary. clockss.org

Another strategy focuses on the development of catalytic enantioselective versions of the Hantzsch reaction. nih.gov The use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, has shown promise in catalyzing the four-component reaction to produce enantioenriched polyhydroquinolines with good yields and excellent enantiomeric excesses (ee's). nih.gov These organocatalytic methods offer the advantage of operating under mild conditions. nih.gov Furthermore, desymmetrization of prochiral dialdehydes catalyzed by N-heterocyclic carbenes under oxidative conditions has been applied to the highly enantioselective synthesis of 1,4-dihydropyridines. researchgate.net

The enantioselective synthesis of (S)-Modipafant is crucial for its therapeutic application, as enantiomers of 1,4-dihydropyridines can exhibit different, and sometimes opposing, biological activities. researchgate.net A key strategy for achieving enantioselectivity is the asymmetric Michael addition. For example, the use of a chiral vinylogous amide reacting with an α,β-unsaturated ketone has been reported as a key step in a concise and convergent asymmetric synthesis of a 4-substituted-1,4-dihydropyridine. researchgate.net

Other enantioselective approaches include:

Chiral Auxiliaries: The use of chiral auxiliaries, such as L-valine t-butyl ester, can achieve high enantiomeric excess in the Michael addition step of the synthesis. researchgate.net

Enzymatic Resolution: Enzyme-catalyzed kinetic resolution or asymmetrization of the ester groups of racemic 1,4-dihydropyridines provides another route to enantiomerically pure compounds. researchgate.net

Chromatographic Separation: Diastereomeric salts of 1,4-dihydropyridines can be separated chromatographically. researchgate.net

The choice of strategy often depends on factors such as the desired scale of synthesis, the availability of chiral starting materials or catalysts, and the efficiency of the separation methods.

Optimization of Hantzsch Synthesis for Asymmetric Introduction of Stereocenters

Synthesis of Racemic Modipafant (Rac)-Modipafant and its Comparison with (S)-Enantiomer

Racemic Modipafant, also known as (Rac)-Modipafant or UK-74505, is a 50:50 mixture of the (S)- and (R)-enantiomers. medchemexpress.comnih.gov The synthesis of racemic Modipafant is typically achieved through the classical Hantzsch reaction, where the achiral starting materials lead to the formation of the racemic product. nih.gov While the synthesis of the racemate is more straightforward, the pharmacological activity is primarily attributed to the (S)-enantiomer, Modipafant. medchemexpress.com

The (S)-enantiomer, Modipafant, exhibits approximately double the intrinsic potency as a PAF antagonist compared to the racemic mixture. medchemexpress.com This highlights the importance of stereochemistry in the biological activity of this class of compounds. The differential activity between enantiomers is a common phenomenon for chiral drugs, where one enantiomer may be responsible for the therapeutic effect while the other may be less active, inactive, or even contribute to side effects. nih.govworldwidejournals.com In the case of Modipafant, the higher potency of the (S)-enantiomer justifies the development of enantioselective syntheses to produce the pure, more active compound.

Table 1: Comparison of (S)-Modipafant and (rac)-Modipafant

Feature(S)-Modipafant(rac)-Modipafant (UK-74505)
Composition Pure (S)-enantiomer50:50 mixture of (S) and (R) enantiomers
Potency (PAF antagonist) Higher potencyLower potency (approx. half of (S)-enantiomer) medchemexpress.com
Synthesis Requires enantioselective methodsSynthesized via classical Hantzsch reaction

Preparation of Key Synthetic Intermediates and Related Chemical Structures

The synthesis of Modipafant relies on the preparation of several key intermediates. A crucial intermediate is the appropriately substituted benzoylacetate, which provides the C2 and C3 components of the dihydropyridine (B1217469) ring. nih.gov For Modipafant, this would be an ethyl 4'-heterocyclic-substituted benzoylacetate. nih.gov Another key intermediate is the substituted 3-aminocrotonamide, which forms the N1, C5, and C6 part of the ring. nih.gov The third component is the substituted aryl or heteroaryl aldehyde, which introduces the substituent at the C4 position of the dihydropyridine ring. nih.gov

The preparation of these intermediates often involves multi-step synthetic sequences. For instance, the synthesis of the required benzoylacetate may start from a commercially available substituted benzoic acid, which is then converted to the corresponding acid chloride and subsequently reacted with the appropriate ketoester.

Related chemical structures, such as Lyso-PAF C-18, serve as intermediates in the synthesis of other PAF-related compounds and can provide insights into the structural requirements for PAF receptor binding. medchemexpress.com

Derivatization Strategies for Structural Modification and SAR Exploration

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net For Modipafant, derivatization strategies have been employed to explore the SAR and to identify analogues with improved potency, selectivity, and pharmacokinetic properties.

The Hantzsch synthesis itself allows for significant structural diversity by varying the three main components: the aldehyde, the β-ketoester, and the ammonia (B1221849) source. nih.gov This has enabled the synthesis of a wide range of 2-(4-heterocyclyl)phenyl-1,4-dihydropyridines. nih.gov

Key findings from SAR studies on Modipafant analogues include:

C2-Substituent: The nature of the substituent at the 2-position of the dihydropyridine ring is crucial for both in vitro and in vivo activity. nih.gov

C4- and C5-Substituents: There is greater flexibility for structural variation at the 4- and 5-positions of the dihydropyridine ring. nih.gov For example, a variety of aryl and heteroaryl aldehydes can be used to introduce different substituents at the C4-position. nih.gov

C3- and C5-Ester/Amide Groups: Modifications to the ester and amide groups at the C3 and C5 positions have also been explored to optimize the compound's properties.

These SAR studies have led to the identification of highly potent and selective PAF antagonists, with Modipafant (as UK-74505) being a prime example, exhibiting high oral potency, selectivity, and a long duration of action. nih.gov

Molecular and Cellular Pharmacology of S Modipafant

Platelet-Activating Factor Receptor (PAFR) Binding Kinetics and Thermodynamics

The interaction of (S)-Modipafant with the PAFR is characterized by high affinity and time-dependent inhibition. medchemexpress.commedchemexpress.com This section details the binding characteristics of (S)-Modipafant to its receptor.

In vitro studies have been crucial in quantifying the binding affinity and potency of (S)-Modipafant. These studies often utilize washed rabbit platelets, a well-established model for studying PAFR-mediated responses. medchemexpress.commedchemexpress.comresearchgate.net The potency of (S)-Modipafant in antagonizing PAF-induced platelet aggregation demonstrates a marked time-dependency. For instance, when pre-incubated with rabbit platelets, the concentration required to inhibit 50% of the PAF-induced aggregation (IC50) decreases significantly as the pre-incubation time increases. medchemexpress.com This suggests a time-dependent, and possibly irreversible, binding to the receptor. medchemexpress.comclinisciences.com

The racemic mixture, (Rac)-Modipafant (UK-74505), also shows time-dependent inhibition of PAF-induced aggregation in rabbit washed platelets, with IC50 values of 26.3 nM after a 0.25-minute preincubation and 1.12 nM after a 60-minute preincubation. medchemexpress.com (S)-Modipafant itself exhibits approximately double the intrinsic potency of the racemate UK-74505. medchemexpress.com

Table 1: In Vitro Potency of Modipafant in Rabbit Platelets

Compound Preincubation Time IC50 (nM)
(S)-Modipafant 2 min 5.6
(S)-Modipafant 60 min 0.34
(Rac)-Modipafant 0.25 min 26.3

(S)-Modipafant is described as a selective PAFR antagonist. medchemexpress.commedchemexpress.comimmunomart.com While specific quantitative data on its binding to a wide panel of other G protein-coupled receptors (GPCRs) is not extensively detailed in the provided search results, its characterization as "selective" implies that it has a significantly higher affinity for PAFR compared to other receptors. medchemexpress.commedchemexpress.com The development of selective antagonists like (S)-Modipafant is a key strategy in pharmacology to minimize off-target effects. The specificity of GPCRs for their ligands is a complex interplay of structural features within the receptor's binding pocket. nih.govbiorxiv.org

Determination of Binding Affinity and Potency in In Vitro Systems

Characterization of Intracellular Signaling Pathway Modulation by (S)-Modipafant

As a PAFR antagonist, (S)-Modipafant blocks the downstream signaling cascades that are normally initiated by the binding of Platelet-Activating Factor (PAF) to its receptor. nih.govimrpress.com

PAFR activation by its natural ligand, PAF, triggers a multitude of intracellular signaling pathways. nih.govimrpress.com The receptor couples with Gq proteins, leading to the activation of phospholipase C (PLC). nih.govpharmgkb.org This, in turn, results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. niph.go.jpfrontiersin.org These events are central to many of the cellular responses induced by PAF.

Furthermore, PAFR signaling can involve other pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and mitogen-activated protein kinase (MAPK) cascades. frontiersin.org In certain contexts, PAFR activation can also influence the production of other inflammatory mediators. For example, PAF has been shown to modulate the production of eotaxin, a chemokine involved in allergic inflammation. niph.go.jp By blocking the initial binding of PAF to its receptor, (S)-Modipafant effectively prevents the activation of these downstream signaling networks.

One of the most well-characterized effects of PAF is the induction of platelet aggregation. pharmgkb.orgscience.gov The binding of PAF to its receptor on platelets initiates the signaling cascade described above, leading to platelet activation, shape change, and aggregation. pharmgkb.org (S)-Modipafant, by acting as a competitive and potent antagonist at the PAFR, directly inhibits these PAF-induced responses. medchemexpress.comcymitquimica.com

The time-dependent nature of its inhibitory effect on platelet aggregation suggests that (S)-Modipafant may induce a conformational change in the receptor or bind in a manner that is not easily reversible, leading to a prolonged blockade of PAF signaling. medchemexpress.commedchemexpress.com

Table 2: Inhibition of PAF-Induced Platelet Aggregation by Modipafant

Compound System Effect Reference
(S)-Modipafant Rabbit Platelets Time-dependent inhibition of aggregation. medchemexpress.com medchemexpress.com

Analysis of Downstream Effectors of PAFR Activation

Molecular Mechanisms Underlying Immunomodulatory and Anti-inflammatory Effects

The immunomodulatory and anti-inflammatory properties of (S)-Modipafant are a direct consequence of its ability to antagonize the PAFR. PAF is a potent pro-inflammatory mediator, playing a role in various inflammatory processes. nih.govniph.go.jpmdpi.com It is produced by a variety of immune cells, including macrophages, neutrophils, and mast cells. nih.gov

The binding of PAF to its receptor on immune and endothelial cells triggers a cascade of events that contribute to inflammation, such as increased vascular permeability, leukocyte activation and recruitment, and the production of other inflammatory mediators like cytokines and chemokines. imrpress.comniph.go.jpfrontiersin.org For instance, PAF can modulate the production of tumor necrosis factor-alpha (TNF-α) and eotaxin. nih.govniph.go.jp

By blocking the PAFR, (S)-Modipafant can interfere with these PAF-driven inflammatory processes. This includes inhibiting the activation of key inflammatory cells and reducing the production of downstream inflammatory mediators. The ability of PAF receptor antagonists to suppress eosinophil recruitment, a key feature of allergic inflammation, is thought to be at least partly due to the inhibition of eotaxin release. niph.go.jp Therefore, the molecular mechanism of (S)-Modipafant's anti-inflammatory action is centered on the competitive blockade of PAF-induced signaling, thereby mitigating the downstream cellular and molecular events that drive the inflammatory response. patsnap.comfrontiersin.orgnih.govxiahepublishing.commdpi.com

Investigation of Immune Cell Response Modulation in Preclinical Models

The effect of Modipafant on immune cell responses has been investigated in various preclinical models, particularly focusing on its ability to inhibit leukocyte migration, a critical step in the inflammatory process.

In a key study using intravital microscopy on mouse cremasteric venules, researchers explored the role of Modipafant (identified as UK-74,505) in inflammation induced by the cytokine Interleukin-1β (IL-1β). The administration of IL-1β was used to prompt leukocyte firm adhesion and subsequent transmigration out of the venules into the surrounding tissue. nih.gov While Modipafant had no significant effect on the adhesion of leukocytes to the venule walls, it markedly inhibited their transmigration. nih.gov This suggests that the endogenous release of Platelet-Activating Factor (PAF) is a crucial mediator for the process of leukocyte movement through the endothelial barrier in this model, but not for the initial adhesion. nih.gov The intravenous administration of Modipafant resulted in a substantial reduction in IL-1β-induced leukocyte transmigration, demonstrating its potent modulatory effect on this specific immune cell response. nih.gov

Further studies have reinforced the role of PAF receptor antagonism in controlling immune cell activity. In models of allergic pleurisy in mice, blocking the PAF receptor was shown to inhibit the production of eotaxin, a chemokine responsible for attracting eosinophils. medkoo.comresearchgate.net Similarly, PAF receptor blockade has been demonstrated to control the production of Interleukin-8 (IL-8), a potent neutrophil chemoattractant, by regulating the activation of neutrophil integrins (CD11/CD18). nih.gov

Table 1: Effect of Modipafant on IL-1β-Induced Leukocyte Response in a Mouse Model

Parameter Treatment Group Outcome Inhibition (%)
Leukocyte Firm Adhesion IL-1β + Modipafant (0.5 mg/kg, i.v.) No significant effect Not Applicable
Leukocyte Transmigration IL-1β + Modipafant (0.5 mg/kg, i.v.) Significant inhibition 66.5 ± 4.5%

Data sourced from a study on mouse cremasteric venules. nih.gov

Cellular Pathways Implicated in Anti-inflammatory Actions

The anti-inflammatory effects of (S)-Modipafant are a direct consequence of its antagonism at the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of numerous cells, including key immune cells like platelets, neutrophils, and monocytes. researchgate.netmiami.edu The binding of PAF to its receptor triggers a cascade of intracellular signaling events that promote inflammation. researchgate.net By blocking this initial interaction, Modipafant effectively disrupts these downstream pathways.

The primary pathway inhibited by Modipafant is the PAFR-mediated signaling cascade. Activation of this pathway is known to be pivotal in regulating neuroinflammation, apoptosis, and neuronal damage. researchgate.net In the context of general inflammation, PAFR activation leads to:

Chemokine Production: As observed in preclinical models, PAFR signaling drives the production of potent chemokines such as eotaxin and IL-8. medkoo.comresearchgate.netnih.gov These molecules are crucial for creating a chemical gradient that recruits other immune cells, like eosinophils and neutrophils, to the site of inflammation, thus amplifying the inflammatory response. medkoo.comslideshare.net Modipafant's blockade of the PAFR interrupts the synthesis of these chemoattractants. nih.gov

Leukocyte Transmigration: The movement of leukocytes from the bloodstream into tissues is a hallmark of inflammation. The finding that Modipafant inhibits IL-1β-induced leukocyte transmigration but not adhesion indicates that the PAF/PAFR pathway is specifically involved in the diapedesis step. nih.gov This suggests that PAF, generated endogenously following an inflammatory stimulus like IL-1β, acts as a critical signal for leukocytes to cross the endothelial lining of blood vessels. nih.gov

Platelet Aggregation: (Rac)-Modipafant has been shown to be a time-dependent inhibitor of PAF-induced platelet aggregation. medchemexpress.com Platelets themselves are significant sources of inflammatory mediators, and their aggregation can contribute to thrombo-inflammatory processes. researchgate.net

The anti-inflammatory mechanism of (S)-Modipafant is therefore targeted and specific, focusing on the interruption of cellular events mediated directly by the Platelet-Activating Factor. By preventing PAF from binding to its receptor, Modipafant downregulates the activation of immune cells and their migration to inflammatory sites. researchgate.netnih.gov

Table 2: Inhibitory Activity of (Rac)-Modipafant

Target Assay Preincubation Time IC₅₀
PAF Receptor PAF-induced rabbit platelet aggregation 0.25 min 26.3 nM
PAF Receptor PAF-induced rabbit platelet aggregation 60 min 1.12 nM

Data reflects the activity of the racemic mixture of Modipafant. medchemexpress.com

Structure Activity Relationship Sar and Rational Drug Design for S Modipafant Analogues

Identification of Pharmacophoric Features Essential for PAFR Antagonist Activity

The interaction of antagonists with the Platelet-Activating Factor (PAF) receptor is governed by specific molecular features. opnme.com A general pharmacophore model for PAF antagonists highlights the importance of both electronic and hydrophobic properties. For a range of potent "heterocyclic sp2 nitrogen" PAF antagonists, including dihydropyridines like Modipafant, common electronic features include three primary electronegative zones. researchgate.net

Further studies using molecular lipophilicity potential have refined this model by identifying key hydrophobic and hydrophilic zones. nih.gov The common pharmacophore for these antagonists consists of three hydrophilic zones and two lipophilic zones. nih.gov The specific spatial arrangement and distances between these zones are critical for high-affinity binding to the PAFR. nih.gov These findings provide a foundational understanding of the structural requirements for effective PAFR antagonism.

Impact of Substituent Variations on In Vitro Potency and Selectivity

Systematic modifications of the (S)-Modipafant scaffold have provided detailed insights into the structure-activity relationships governing its potency and selectivity.

Effects of Modifications at the Dihydropyridine (B1217469) 2-Position

The nature of the substituent at the 2-position of the dihydropyridine ring is a critical determinant of antagonist activity. Research on 2-(4-heterocyclyl)phenyl derivatives of 1,4-dihydropyridines has been instrumental in elucidating these relationships. acs.org The introduction of various heterocyclic groups at this position directly influences the compound's ability to inhibit PAF-induced actions. While specific data on the direct modification of (S)-Modipafant's 2-position substituent is not detailed in the provided results, the general principles derived from related dihydropyridine analogues underscore the importance of this position for optimizing potency.

Permissible Structural Variations at the 4- and 5-Positions

The 4- and 5-positions of the dihydropyridine ring in PAF antagonists also play a role in modulating activity, though they may allow for more structural diversity compared to the 2-position. For instance, in other dihydropyridine series, variations at these positions have been shown to influence antimicrobial activity, suggesting that modifications here can fine-tune the pharmacological profile. While direct studies on (S)-Modipafant analogues focusing on these positions were not found, the broader literature on 1,4-dihydropyridines indicates that these sites are viable for modification to improve properties such as potency and selectivity. acs.org

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool in drug discovery, enabling the prediction of biological activity based on chemical structure. numberanalytics.com

Development of Predictive Models for PAFR Antagonist Activity

QSAR studies have been successfully applied to various classes of PAFR antagonists, including flavonoids and ginkgolides. aensiweb.comresearchgate.net These models, which can be 2D or 3D, correlate molecular descriptors (such as steric, electrostatic, and hydrophobic properties) with the observed biological activity. aensiweb.comresearchgate.net For example, a QSAR study on flavonoid PAF receptor antagonists used quantum chemical descriptors to establish a correlation between their structure and inhibitory activity. aensiweb.com The development of such predictive models is crucial for understanding the key structural determinants of PAFR antagonism and for guiding the design of new, more potent compounds. While a specific QSAR model for (S)-Modipafant was not identified, the principles from these studies are directly applicable.

Computational Approaches for Lead Optimization and Compound Prioritization

Computational methods are integral to the lead optimization phase of drug discovery. numberanalytics.comnih.gov Techniques like molecular modeling, QSAR, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are used to refine lead compounds. numberanalytics.com For G protein-coupled receptors (GPCRs) like PAFR, hierarchical modeling protocols can predict ligand-receptor interactions and guide the design of new molecules with improved properties. nih.gov Structure-based methods, such as LeadOp+R, which considers synthetic accessibility, can systematically generate improved analogues by replacing less favorable fragments of a ligand with more favorable ones. frontiersin.org These computational tools allow for the efficient prioritization of synthesized compounds for further testing, accelerating the development of new drug candidates. frontiersin.orgresearchgate.net

Preclinical Efficacy Studies in Disease Models and Pharmacological Characterization

In Vivo Efficacy in Established Preclinical Disease Models

Following in vitro characterization, the efficacy of (S)-Modipafant has been investigated in several animal models that mimic human diseases, providing crucial data on its therapeutic potential.

Acute lung injury (ALI) is a complex inflammatory condition characterized by damage to the alveolar-capillary membrane. nih.gov PAF is a known mediator in the pathogenesis of lung injury, making its receptor a logical therapeutic target. niph.go.jp

While a clinical study of (S)-Modipafant in patients with chronic asthma did not show a significant effect on lung function or symptoms, preclinical models have provided different insights. nih.gov In a comparative study using a model of intestinal ischemia-reperfusion, treatment with Modipafant (UK-74,505) was shown to prevent not only local intestinal injury but also remote tissue injury in the lungs. nih.govnih.gov This protective effect was demonstrated by a marked prevention of increased vascular permeability and neutrophil accumulation in the lungs. nih.gov This suggests a role for PAFR antagonism in mitigating lung inflammation that occurs secondary to a systemic inflammatory insult.

Systemic inflammation involves a widespread, dysregulated immune response that can lead to severe pathologies like shock and organ failure. wikipedia.orgmdpi.com The role of PAF as a key mediator in such conditions has been well-established. wikipedia.org

The efficacy of Modipafant (UK-74,505) was evaluated in a murine model of dengue virus infection, which can cause a systemic inflammatory response syndrome. nih.gov In this model, treatment with Modipafant prevented key manifestations of severe dengue, including thrombocytopenia (low platelet count), hemoconcentration, and hypotension. nih.gov Furthermore, the administration of the antagonist led to decreased systemic levels of inflammatory cytokines and reduced lethality, even when the treatment was initiated after the infection was established. nih.gov These findings strongly suggest that the activation of PAFR is a major contributor to the pathogenesis of experimental dengue infection and that its blockade can prevent severe disease manifestations without impairing the host's ability to control the virus. nih.gov

Intestinal ischemia-reperfusion (I/R) injury occurs when blood supply to the intestine is disrupted and then restored, leading to significant local and systemic inflammation. nih.govmdpi.com This process involves neutrophil activation, increased vascular permeability, and the release of inflammatory mediators like TNF-α, with PAF being a key player. niph.go.jpnih.gov

A comprehensive study in mice firmly established the role of PAFR in I/R injury by comparing PAFR-deficient mice with wild-type mice treated with Modipafant (UK-74,505). nih.govnih.gov The reperfusion of the superior mesenteric artery in untreated wild-type mice induced severe local (intestinal) and remote (lung) tissue damage, including increased vascular permeability, neutrophil influx, hemorrhage, and elevated TNF-α production. niph.go.jp

Pretreatment with Modipafant markedly prevented this tissue injury. nih.gov Specifically, it significantly reduced the increases in vascular permeability, neutrophil accumulation, and TNF-α concentrations in both the intestine and the lungs. nih.govnih.gov An interesting finding was that Modipafant also caused a significant enhancement of reperfusion-associated increases in tissue concentrations of IL-10, an anti-inflammatory cytokine. nih.govpatsnap.com These results demonstrate that pharmacological blockade of PAFR with Modipafant is highly effective in mitigating the inflammatory damage associated with intestinal I/R. nih.govnih.gov

Table 2: Summary of In Vivo Efficacy of (S)-Modipafant (UK-74,505)

Disease Model Key Pathological Features Effect of (S)-Modipafant Finding
Intestinal Ischemia/Reperfusion nih.govnih.gov Intestinal & lung injury, neutrophil influx, ↑TNF-α Protective Markedly prevented tissue injury, neutrophil accumulation, and TNF-α production; increased IL-10. nih.gov
Dengue Virus Infection nih.gov Thrombocytopenia, hypotension, ↑cytokines, lethality Protective Prevented thrombocytopenia, hypotension, and cytokine release; decreased lethality. nih.gov
Acute Lung Injury (secondary to I/R) nih.gov ↑Vascular permeability, neutrophil accumulation Protective Prevented increases in vascular permeability and neutrophil influx in the lungs. nih.gov

Preclinical Studies in Infectious Disease Models (e.g., Dengue)

The role of the Platelet-Activating Factor (PAF) pathway in the pathogenesis of infectious diseases has led to the investigation of PAFR antagonists like Modipafant, (S)- (also known as UK-74,505) as potential therapeutic agents. Research has specifically highlighted its potential in the context of Dengue virus infection.

Detailed Research Findings:

Preclinical studies using a mouse model of Dengue virus (DENV) infection have demonstrated that the PAF/PAFR signaling pathway is essential in the development of the disease's severe manifestations. pnas.org In these models, the administration of Modipafant provided significant protection. Treatment with Modipafant (UK-74,505) was shown to prevent lethality associated with the infection. pnas.org The protective effects were linked to the modulation of the host's inflammatory and vascular responses.

Key findings from a study using an adapted DEN-2 virus strain in mice showed that oral treatment with Modipafant resulted in:

Reduced Mortality: A significant reduction in the death rate of infected mice. pnas.org

Vascular Integrity: Prevention of increased vascular permeability, a hallmark of severe Dengue. pnas.org

Hemodynamic Stability: Aversion of hypotension in infected animals. pnas.org

Symptom Alleviation: Prevention of hypernociception (heightened pain sensitivity) and a decrease in tissue hemorrhage. pnas.org

Cytokine Modulation: A marked inhibition of the pro-inflammatory cytokine TNF-α in both serum and spleen. Conversely, levels of the cytokine IFN-γ were increased in treated mice. pnas.org

These protective effects are believed to stem from Modipafant's blockade of PAFR on leukocytes and endothelial cells. pnas.org The findings have provided a strong rationale for exploring PAFR antagonists in Dengue treatment. Consequently, Modipafant has been identified as a candidate for treating Dengue fever, with at least one clinical trial planned to evaluate it in combination with another agent, Celgosivir. esmed.orgresearchgate.netnih.gov

Parameter EvaluatedObservation in Untreated DENV-Infected MiceEffect of Modipafant (UK-74,505) TreatmentReference
LethalityHigh mortality rateSignificantly reduced pnas.org
Vascular PermeabilityIncreasedPrevented increase pnas.org
Blood PressureHypotensionPrevented hypotension pnas.org
Tissue HemorrhagePresentDecreased pnas.org
TNF-α LevelsIncreasedSignificantly inhibited pnas.org
IFN-γ LevelsModulated by infectionSignificantly increased pnas.org

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies

Correlation Between In Vitro Potency and In Vivo Efficacy in Preclinical Species

Establishing a clear correlation between a drug's potency in a laboratory setting (in vitro) and its effectiveness in a living organism (in vivo) is a fundamental goal in pharmacology. For Modipafant, while its potent in vitro activity as a PAFR antagonist is established, quantitative in vitro-in vivo correlation (IVIVC) studies are not widely published.

However, its in vivo efficacy has been demonstrated in multiple preclinical animal models at specific doses. For instance, a dose of 1 mg/kg was shown to be effective at blocking PAFR in rodents in models of allergic inflammation and ischemia-reperfusion injury. nih.govniph.go.jp In a mouse model of allergic pleurisy, this dose of Modipafant inhibited eosinophil recruitment by 87%. nih.gov This demonstrates a potent in vivo effect that aligns qualitatively with its known mechanism of action.

Despite this, the translation from preclinical efficacy to clinical outcomes can be complex. Several PAF antagonists, including Modipafant, were evaluated in clinical trials for asthma but did not demonstrate clinical efficacy, highlighting the challenges in IVIVC and the difficulty of predicting human responses from animal models. nih.govnih.gov

Establishment of PK/PD Relationships for PAFR Modulation in Animal Models

The pharmacodynamic (PD) effect of Modipafant—its biological impact resulting from PAFR antagonism—has been clearly established in various animal models. These studies link the administration of the compound to measurable physiological and cellular responses, confirming its mechanism of action in vivo.

Research Findings in Animal Models:

Ischemia-Reperfusion Injury: In a mouse model of intestinal ischemia-reperfusion, pretreatment with Modipafant (1 mg/kg) almost completely abolished the increases in vascular permeability and neutrophil accumulation in both the intestine and the lungs. niph.go.jp It also prevented reperfusion-induced intestinal hemorrhage. niph.go.jp These effects are direct consequences of blocking PAF-mediated inflammatory processes.

Allergic Inflammation: In a mouse model of allergic pleurisy, Modipafant (1 mg/kg) potently inhibited the recruitment of eosinophils and suppressed the production of eotaxin, a key chemokine, by 85%. nih.gov This demonstrates that PAFR modulation by Modipafant disrupts the inflammatory cascade responsible for allergic responses.

While these studies establish a strong relationship between Modipafant administration and its pharmacodynamic effects on PAFR-mediated pathways, detailed pharmacokinetic/pharmacodynamic (PK/PD) models that correlate specific drug concentrations over time with the degree of receptor blockade or biomarker response are not publicly available. The existing data confirm that Modipafant effectively modulates PAFR activity in vivo to produce therapeutic effects in preclinical disease models.

Preclinical ModelKey Pharmacodynamic Effect of Modipafant (UK-74,505)Reference
Intestinal Ischemia-Reperfusion (Mouse)Virtually abolished increases in vascular permeability and neutrophil influx. niph.go.jp
Allergic Pleurisy (Mouse)Inhibited eosinophil recruitment by 87%; suppressed eotaxin release by 85%. nih.gov
Dengue Virus Infection (Mouse)Inhibited production of TNF-α and prevented increased vascular permeability. pnas.org

Advanced Research Methodologies and Translational Approaches in Preclinical Development

Application of Molecular Biology Techniques to Elucidate Mechanisms of Action

Molecular biology techniques have been instrumental in dissecting the intricate signaling pathways modulated by (S)-Modipafant. These approaches allow for a detailed understanding of how PAFR antagonism translates into cellular and physiological effects.

Gene Expression and Proteomic Profiling in Response to (S)-Modipafant Treatment in Preclinical Models

The administration of (S)-Modipafant in preclinical models elicits significant changes in gene and protein expression, providing a molecular signature of its pharmacological action. Transcriptomic and proteomic analyses are powerful tools to capture these changes comprehensively.

Gene Expression Profiling: Studies using techniques like RNA sequencing have the potential to reveal broad transcriptional changes following treatment with PAFR antagonists. For instance, in models of inflammation or cancer, treatment could alter the expression of genes involved in key signaling pathways. frontiersin.org Analysis of differential gene expression between treated and untreated groups helps identify genes that are either upregulated or downregulated, offering clues into the drug's mechanism of action. frontiersin.org For example, a hypothetical study on (S)-Modipafant in a cancer model might show downregulation of genes promoting cell proliferation and angiogenesis, while upregulating genes involved in apoptosis.

Proteomic Profiling: Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins in cells or tissues. wikipedia.orgresearchgate.net This technique can be applied to preclinical models to understand how (S)-Modipafant affects the proteome. wikipedia.orgresearchgate.net For example, in a diet-induced obese murine model, proteomic analysis of plasma-derived extracellular vesicles revealed a decrease in protein diversity, while control vesicles showed enrichment in protein-folding functions, highlighting the role of proper protein folding in metabolic homeostasis. mdpi.com Such studies can identify specific proteins whose levels or activity are altered by (S)-Modipafant, providing direct evidence of its impact on cellular function. wikipedia.orgbiorxiv.org

Table 1: Hypothetical Gene and Protein Expression Changes in a Preclinical Model Treated with (S)-Modipafant

Molecule Type Molecule Name Predicted Change Associated Pathway/Function
GeneCyclooxygenase-2 (COX-2)DownregulationInflammation, Prostaglandin synthesis
GeneVascular Endothelial Growth Factor (VEGF)DownregulationAngiogenesis
GeneCaspase-3UpregulationApoptosis
ProteinPhosphorylated ERK (p-ERK)DecreaseMAPK/ERK signaling, Cell proliferation
ProteinMatrix Metalloproteinase-9 (MMP-9)DecreaseExtracellular matrix remodeling, Invasion
ProteinB-cell lymphoma 2 (Bcl-2)DecreaseAnti-apoptosis

CRISPR/Cas9 and Genetic Knockout Models for PAFR Pathway Investigation

The advent of CRISPR/Cas9 gene-editing technology and the development of genetic knockout models have revolutionized the study of gene function, including the investigation of the PAFR pathway. wikipedia.org

CRISPR/Cas9: This powerful gene-editing tool allows for the precise deletion or modification of specific genes. wikipedia.org In the context of (S)-Modipafant research, CRISPR/Cas9 can be used to knock out the PTAFR gene (which codes for the PAF receptor) in cell lines. researchgate.net By comparing the response to stimuli in wild-type and PTAFR-knockout cells, researchers can confirm that the effects of (S)-Modipafant are indeed mediated through the PAF receptor. For example, a study on gastroesophageal junction organoids used CRISPR-Cas9 to knock out TP53 and CDKN2A, leading to neoplastic features which were then reduced by a PAFR inhibitor. researchgate.net This technology can also be used to introduce specific mutations into the PTAFR gene to study how they affect (S)-Modipafant binding and efficacy.

Genetic Knockout Models: Animal models, particularly mice, with a knocked-out Ptafr gene are invaluable for studying the in vivo role of the PAFR pathway. ozgene.comnih.gov These knockout mice can be used in various disease models (e.g., sepsis, asthma, cancer) to see if the absence of the PAF receptor mimics or alters the therapeutic effects of (S)-Modipafant. ozgene.comnih.govnih.gov For instance, if (S)-Modipafant reduces inflammation in wild-type mice but has no effect in Ptafr-knockout mice, it provides strong evidence that its anti-inflammatory action is PAFR-dependent. Studies have shown that PAF knockout in mouse models of intestinal tumorigenesis inhibited tumor cell stemness and suppressed Wnt/β-catenin signaling. nih.gov Furthermore, PAFR knockout mice have been used to study retinal development, showing altered expression of PAF-related enzymes and retinal markers. frontiersin.org

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in (S)-Modipafant Research

AI-Driven Approaches for Target Identification and Validation Relevant to PAFR

AI algorithms can analyze vast amounts of biological data, including genomic, proteomic, and clinical data, to identify and validate potential drug targets like PAFR. ispe.orgwjbphs.com

Target Identification: AI can sift through extensive databases to find correlations between gene expression, protein levels, and disease states, highlighting potential therapeutic targets. ispe.org For PAFR, AI models could analyze multi-omic data from various inflammatory and cancerous tissues to confirm the importance of this receptor in disease pathogenesis. cambridge.org

Target Validation: Once a target is identified, AI can help validate it by predicting the potential consequences of its modulation. ardigen.comthieme-connect.com For example, ML models can be trained on data from previous studies with other G-protein coupled receptor (GPCR) antagonists to predict the likely efficacy and potential off-target effects of (S)-Modipafant.

ML-Based Prediction of Preclinical Pharmacological Profiles

ML models are increasingly being used to predict the pharmacokinetic and pharmacodynamic properties of drug candidates, including (S)-Modipafant. nih.govpitt.edu

Pharmacokinetics Prediction: By analyzing the chemical structure of (S)-Modipafant and comparing it to a database of compounds with known pharmacokinetic profiles, ML algorithms can predict its absorption, distribution, metabolism, and excretion (ADME) properties. This can help in optimizing the drug's formulation and dosing regimen for preclinical studies.

Pharmacodynamics Prediction: ML models can be trained on data from in vitro and in vivo experiments to predict the pharmacological effects of (S)-Modipafant. For instance, a model could be developed to predict the anti-inflammatory potency of (S)-Modipafant based on its binding affinity for PAFR and its effects on downstream signaling pathways. These models can also help in predicting potential toxicities, such as cardiotoxicity, by analyzing drug-induced gene expression changes in relevant cell types like iPSC-derived cardiomyocytes. biorxiv.org

Table 2: Application of AI/ML in (S)-Modipafant Preclinical Research

Application Area Specific AI/ML Technique Objective Potential Outcome
Target IdentificationDeep Learning, Network AnalysisIdentify novel roles of PAFR in different diseases.Discovery of new therapeutic indications for (S)-Modipafant.
Target ValidationSupervised Learning (e.g., SVM, Random Forest)Predict the therapeutic potential of PAFR inhibition.Increased confidence in PAFR as a drug target.
PharmacokineticsQuantitative Structure-Activity Relationship (QSAR) modelsPredict ADME properties of (S)-Modipafant.Optimized drug design and formulation.
PharmacodynamicsNeural NetworksPredict the efficacy and potency of (S)-Modipafant.Better prediction of clinical outcomes from preclinical data.

Development and Refinement of Novel Preclinical Research Models

The development of more physiologically relevant preclinical models is crucial for improving the translation of research findings from the bench to the clinic.

Organoid Models: Organoids are three-dimensional cell cultures that mimic the structure and function of an organ. researchgate.netbiorxiv.org They provide a more realistic model system compared to traditional 2D cell cultures. For PAFR research, organoids derived from various tissues such as the gut, lung, or even tumors can be used to study the effects of (S)-Modipafant in a more tissue-specific context. nih.govresearchgate.net For example, equine oviductal epithelial organoids have been used to show that PAF increases ciliary beat frequency, suggesting a role in embryo migration. bioscientifica.com In cancer research, gastroesophageal junction organoids have been developed to model early neoplastic transformation and test the effects of PAFR inhibitors. researchgate.netbiorxiv.org

Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, creating a model that more closely resembles human physiology. For studying the effects of (S)-Modipafant on the human immune system, humanized mice with a reconstituted human immune system would be highly valuable.

Microfluidic "Organ-on-a-Chip" Models: These devices use microfluidic channels to culture cells in a way that simulates the mechanical and physiological environment of a specific organ. An "inflammation-on-a-chip" model, for instance, could be used to study the anti-inflammatory effects of (S)-Modipafant in a dynamic and controlled environment that mimics the complexities of human tissue.

Advanced In Vitro Systems (e.g., organ-on-a-chip, 3D cell cultures) for PAFR Research

The preclinical development of therapeutic agents increasingly relies on sophisticated in vitro models that more accurately replicate human physiology than traditional two-dimensional (2D) cell cultures. nih.govfrontiersin.org For research into the Platelet-Activating Factor Receptor (PAFR), advanced systems like three-dimensional (3D) cell cultures and organ-on-a-chip (OOC) technology offer powerful platforms to investigate disease mechanisms and screen potential antagonists like Modipafant.

Three-Dimensional (3D) Cell Cultures

3D cell culture allows cells to grow in three dimensions, which better mimics the in vivo environment of tissues. promega.kr Unlike 2D monolayers, 3D models such as spheroids and organoids can replicate complex cell-cell interactions, nutrient and oxygen gradients, and differentiated cellular functions. promega.krnih.gov This enhanced physiological relevance is crucial for studying the intricate signaling pathways governed by PAFR.

In the context of PAFR research, 3D cell cultures can be used to:

Model Disease States: Patient-derived organoids can be used to study genetic disorders or model diseases where PAFR is implicated, such as cancer or inflammatory conditions. nih.gov

Investigate Tumor-Stroma Interactions: Co-culture models combining cancer cells with stromal cells, like fibroblasts, can elucidate the role of PAFR in the tumor microenvironment. plos.org

Screen for Therapeutic Efficacy and Toxicity: 3D cultures more accurately predict in vivo responses to drug treatments, making them valuable for screening PAFR antagonists and assessing their potential effects. promega.kr For example, a 3D model of non-small cell lung cancer has been used to study tumor-stroma interactions, a context where PAFR signaling can be relevant. plos.org

Organ-on-a-Chip (OOC)

OOC technology represents a significant leap forward, integrating microfluidics with living cells to create microphysiological systems that simulate the functions of entire organs. mdpi.comnih.gov These devices consist of microchips with continuously perfused chambers containing living cells arranged to mimic tissue and organ-level physiology. mdpi.com This technology allows for real-time imaging and analysis of cellular activities in a functional, organ-specific context. mdpi.comnih.gov

For PAFR research, OOC systems provide unique advantages:

Mimicking Organ-Specific Responses: A "lung-on-a-chip," for instance, can recreate the epithelial-endothelial barrier and even simulate breathing motions, providing a highly relevant model for studying PAF-mediated inflammatory responses in the lungs. nih.gov

Multi-Organ Interaction Studies: "Human-on-a-chip" systems can connect multiple OOCs (e.g., liver, lung, heart) to study systemic effects and the pharmacokinetics of a drug like Modipafant. mdpi.comnih.gov

Personalized Medicine: OOCs can be created using a patient's own cells to test the efficacy of different PAFR antagonists on an individual basis, paving the way for personalized medicine. frenchhealthcare.comeuropa.eu

While direct studies utilizing these advanced in vitro systems specifically for Modipafant are not prominent in the available literature, their potential to revolutionize the study of PAFR pathways is clear. They offer more physiologically relevant, human-based models that can bridge the gap between traditional cell culture and animal studies, ultimately accelerating the development of targeted therapies. nih.govfda.gov

Genetically Modified Animal Models for Specific PAFR Pathway Interrogation

Genetically modified animal models are indispensable tools for dissecting the precise role of specific signaling pathways in vivo. nih.govwindows.net In the study of Platelet-Activating Factor (PAF), the use of PAFR-deficient (PAFR-/-) mice allows researchers to confirm the receptor's involvement in pathophysiology and to evaluate the specificity and efficacy of pharmacological antagonists like Modipafant.

A key study investigated the role of PAFR in intestinal ischemia and reperfusion (I/R) injury by comparing PAFR-deficient mice with wild-type mice treated with Modipafant (also known as UK-74,505). nih.gov I/R injury is known to induce a significant inflammatory response, both locally in the intestine and remotely in organs like the lungs. nih.gov

Detailed Research Findings:

The study demonstrated that reperfusion of the ischemic superior mesenteric artery in wild-type mice led to:

Significant local tissue injury, marked by increased vascular permeability, neutrophil accumulation, and hemorrhage in the intestine. nih.gov

A remote inflammatory response in the lungs. nih.gov

A systemic response characterized by elevated serum levels of tumor necrosis factor-alpha (TNF-α) and high lethality. nih.gov

In PAFR-deficient mice, the inflammatory injury following I/R was substantially reduced, and lethality was delayed, confirming the central role of PAFR in mediating these pathological effects. nih.gov Interestingly, the production of the anti-inflammatory cytokine IL-10 was significantly higher in PAFR-deficient mice compared to wild-type mice after the injury. nih.gov

Table 1: Comparative Effects of PAFR Deficiency and Modipafant Treatment on Ischemia/Reperfusion Injury in Mice

Parameter Wild-Type (Control) PAFR -/- Mice Wild-Type + Modipafant (1 mg/kg) Wild-Type + Modipafant (10 mg/kg)
Local & Remote Tissue Injury Severe Markedly Reduced nih.gov Markedly Prevented nih.gov Markedly Prevented nih.gov
Serum TNF-α Increased Reduced No Effect nih.gov Reduced nih.gov
Lethality High Delayed nih.gov No Effect nih.gov Reduced nih.gov
Tissue IL-10 Levels Baseline Increase Significantly Greater Increase nih.gov No Significant Effect Marked Enhancement nih.gov

Future Research Directions and Unanswered Questions in S Modipafant Research

Comprehensive Elucidation of Allosteric Modulation and Biased Signaling at PAFR

A deeper understanding of how (S)-Modipafant interacts with the Platelet-Activating Factor Receptor (PAFR) is crucial for optimizing its therapeutic use. Future research should focus on two key aspects of this interaction: allosteric modulation and biased signaling.

Allosteric Modulation: (S)-Modipafant is known to be a PAFR antagonist. nih.gov Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous ligand. wikipedia.orgmdpi.com This binding can alter the receptor's conformation, thereby influencing the binding affinity and/or efficacy of the primary ligand. wikipedia.orgmdpi.com For (S)-Modipafant, it is essential to fully characterize its allosteric binding site on PAFR. Determining the precise location and nature of this site will provide invaluable insights into its mechanism of action. Furthermore, understanding how this binding induces conformational changes in the receptor is critical. These changes ultimately dictate the functional consequences of (S)-Modipafant's interaction with PAFR, such as the inhibition of downstream signaling pathways. mdpi.com

Biased Signaling: G protein-coupled receptors (GPCRs) like PAFR can activate multiple intracellular signaling pathways. nih.gov Biased signaling, or functional selectivity, refers to the ability of a ligand to preferentially activate one of these pathways over others. nih.govnih.gov Research has shown that the oligomerization (formation of dimers or larger complexes) of PAFR can influence its signaling output, leading to biased signaling. nih.gov Specifically, the stabilization of PAFR oligomers has been found to enhance G protein activity while diminishing β-arrestin recruitment and receptor internalization. nih.gov

Future investigations should explore whether (S)-Modipafant exhibits biased signaling at PAFR. It is important to determine if (S)-Modipafant preferentially inhibits certain signaling cascades initiated by PAF, and if this bias is dependent on the oligomeric state of the receptor. A thorough understanding of these mechanisms could lead to the development of more specific and effective therapies with fewer side effects. nih.gov

Investigation of Potential Synergistic Effects in Preclinical Combination Therapies

The complexity of many diseases, such as cancer and severe infections, often necessitates combination therapies to achieve optimal outcomes. jpreventionalzheimer.comnih.gov Investigating the synergistic effects of (S)-Modipafant in combination with other therapeutic agents is a critical area for future preclinical research.

The rationale for combination therapy lies in targeting multiple disease pathways simultaneously, which can lead to enhanced efficacy and potentially overcome drug resistance. nih.govplos.org Preclinical studies are essential to identify the most promising drug combinations and to understand their mechanisms of action, potential for synergistic or additive effects, and early safety profiles. jpreventionalzheimer.com

In the context of cancer, PAFR antagonists have shown promise in improving the efficacy of chemotherapy and radiotherapy. nih.gov By blocking the PAF/PAFR axis, these antagonists can reduce tumor cell repopulation following treatment. nih.gov Therefore, preclinical studies combining (S)-Modipafant with standard-of-care cancer treatments are warranted. Such studies should aim to determine if the combination leads to greater tumor reduction and improved survival compared to monotherapy. nih.gov

Similarly, in infectious diseases like influenza, combination antiviral therapy is being explored to improve patient outcomes, especially in severe cases or in immunocompromised individuals. nih.govplos.org Given the role of PAF in the inflammatory response associated with infections, combining (S)-Modipafant with antiviral drugs could be a promising strategy. pnas.org Preclinical models of severe infections would be instrumental in evaluating the efficacy of such combinations. pnas.org

Exploring Novel Therapeutic Applications Based on Deeper Mechanistic Understanding of PAFR Biology

A more profound understanding of the diverse roles of the Platelet-Activating Factor Receptor (PAFR) in various physiological and pathological processes will undoubtedly unveil new therapeutic opportunities for PAFR antagonists like (S)-Modipafant. researchgate.net The PAF/PAFR signaling pathway is implicated in a wide array of conditions beyond its well-established role in inflammation and thrombosis, including cancer, neurodegenerative diseases, and infectious diseases. nih.govpnas.orgresearchgate.netopnme.com

Oncology: The involvement of PAFR in tumor growth, metastasis, and resistance to therapy is an area of active research. nih.govnih.gov PAFR signaling can promote angiogenesis, cell proliferation, and the creation of a supportive tumor microenvironment. nih.gov Therefore, blocking this pathway with (S)-Modipafant could represent a novel strategy for cancer treatment, potentially in combination with existing therapies. nih.govnih.gov Future research should focus on specific cancer types where PAFR is highly expressed or plays a critical role in disease progression.

Infectious Diseases: The role of PAFR in the pathogenesis of various infectious diseases is becoming increasingly apparent. For instance, PAFR has been shown to be essential in the pathogenesis of Dengue virus infection. pnas.org Antagonizing PAFR in animal models of Dengue resulted in decreased disease severity and mortality. pnas.org Similarly, PAFR is implicated in the inflammatory response to other pathogens. researchgate.net This suggests that (S)-Modipafant could be explored as a host-directed therapy to mitigate the pathological consequences of various infections.

Neuroinflammation and Neurodegenerative Diseases: The central nervous system (CNS) is another area where PAFR's role is being investigated. researchgate.net Neuroinflammation is a common feature of many neurodegenerative diseases, and PAF has been implicated as a critical signaling molecule in the CNS. researchgate.net Exploring the potential of (S)-Modipafant to modulate neuroinflammatory processes could open up new therapeutic avenues for conditions like Alzheimer's disease or multiple sclerosis. nih.gov

To guide the exploration of these novel applications, a "reductionist approach" focusing on the fundamental scientific discoveries of relevant immune and angiogenic pathways will be crucial. actasdermo.org This, combined with a willingness to explore serendipitous findings, will likely contribute to the identification of new therapeutic uses for (S)-Modipafant. actasdermo.org

Development of Advanced Analytical Techniques for Quantifying (S)-Modipafant in Preclinical Samples

Reliable and sensitive analytical methods are fundamental for the preclinical and clinical development of any new drug. iltusa.com For (S)-Modipafant, the development of advanced analytical techniques for its quantification in various biological matrices is a critical step to support pharmacokinetic, pharmacodynamic, and toxicology studies.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used in pharmaceutical analysis for separating, identifying, and quantifying compounds in a mixture. iltusa.comiipseries.org Its high resolution and sensitivity make it well-suited for analyzing complex biological samples. iltusa.comijpsonline.com Coupling HPLC with mass spectrometry (LC-MS) further enhances its specificity and sensitivity, making it a gold standard for bioanalysis. iipseries.orgresearchgate.net

Future research in this area should focus on developing and validating robust LC-MS or LC-MS/MS methods for the quantification of (S)-Modipafant in preclinical samples such as plasma, tissue homogenates, and urine. researchgate.net Key considerations for method development include:

Sample Preparation: Efficient extraction of (S)-Modipafant from the biological matrix is crucial for accurate quantification. Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction should be optimized to ensure high recovery and minimal matrix effects. researchgate.net

Chromatographic Separation: The HPLC method should be optimized to achieve good separation of (S)-Modipafant from endogenous components and potential metabolites. This includes selecting the appropriate column, mobile phase, and gradient conditions.

Mass Spectrometric Detection: The mass spectrometer parameters need to be tuned to ensure high sensitivity and specificity for (S)-Modipafant. This involves selecting the appropriate ionization mode and monitoring specific parent and fragment ions.

The development of such validated analytical methods is a prerequisite for conducting pivotal preclinical studies that will inform the future clinical development of (S)-Modipafant.

Methodological Advancements for Predictive Preclinical Efficacy Assessment of PAFR Antagonists

The successful translation of preclinical findings to clinical efficacy is a major challenge in drug development. openaccessjournals.com For Platelet-Activating Factor Receptor (PAFR) antagonists like (S)-Modipafant, advancing preclinical assessment methodologies is crucial to better predict their therapeutic potential in humans.

A significant challenge observed in past clinical trials with PAFR antagonists for conditions like sepsis was the discrepancy between promising preclinical results and a lack of efficacy in human trials. uninet.edu One reason for this may be that many preclinical studies focused on prophylactic administration of the antagonist, whereas in the clinical setting, treatment is initiated after the onset of disease. pnas.orguninet.edu

Future preclinical studies should incorporate more clinically relevant designs. This includes:

Therapeutic Intervention Models: Shifting from preventative to therapeutic administration of (S)-Modipafant in animal models of disease will provide a more realistic assessment of its potential efficacy in a clinical setting. pnas.org

Biomarker-Guided Stratification: Identifying and utilizing biomarkers to select patient populations most likely to respond to PAFR antagonism could improve the success rate of clinical trials. friendsofcancerresearch.org Preclinical models can be instrumental in identifying such predictive biomarkers.

Standardization and Validation of Models: There is a need for greater standardization and validation of the preclinical models used to evaluate PAFR antagonists. nih.gov This includes ensuring that the models accurately recapitulate key aspects of the human disease.

Integration of Real-World Evidence: While challenging in the preclinical phase, considering how real-world data from human diseases can inform the design and interpretation of animal studies is an important future direction. openaccessjournals.com

By refining preclinical methodologies, researchers can generate more robust and predictive data, thereby increasing the likelihood of successful clinical development for (S)-Modipafant and other PAFR antagonists. This will ultimately contribute to a more data-driven and patient-centered approach to therapy. lindushealth.com

Q & A

Basic: What are the standard protocols for synthesizing (S)-Modipafant enantiomer, and how can purity be ensured?

Methodological Answer:
The synthesis of (S)-Modipafant typically involves chiral resolution techniques such as asymmetric catalysis or enzymatic separation. Key steps include:

  • Chiral Synthesis : Use of chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) to achieve enantiomeric excess .
  • Characterization : Validate enantiomeric purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and confirm structural integrity using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .
  • Purity Assurance : Perform elemental analysis and high-resolution mass spectrometry (HRMS) to confirm ≥95% purity. Trace impurities should be quantified via LC-MS .

Advanced: How can researchers optimize chiral resolution during (S)-Modipafant synthesis to minimize racemization?

Methodological Answer:
Advanced optimization strategies include:

  • Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to reduce racemization during reaction quenching .
  • Temperature Control : Maintain low temperatures (0–5°C) during nucleophilic substitution steps to stabilize the chiral center .
  • Kinetic Resolution : Employ enzymes like lipases or esterases for selective hydrolysis of undesired enantiomers .
  • In-line Monitoring : Utilize real-time HPLC or polarimetry to detect early-stage racemization and adjust reaction parameters dynamically .

Basic: What in vitro assays are recommended for evaluating (S)-Modipafant’s pharmacological activity?

Methodological Answer:
Standard assays include:

  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists) to measure IC50_{50} values for platelet-activating factor (PAF) receptor affinity .
  • Functional Assays : Calcium flux measurements in transfected HEK293 cells expressing PAF receptors to assess antagonist potency .
  • Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients .

Advanced: How should researchers address discrepancies in enantiomer-specific activity data for (S)-Modipafant?

Methodological Answer:
Contradictions in enantiomer activity may arise from:

  • Purity Issues : Re-run chiral HPLC and NMR to confirm enantiomeric excess and exclude contamination by (R)-enantiomer .
  • Assay Variability : Standardize cell lines (e.g., use CRISPR-edited clones with uniform receptor expression) and validate assays with positive controls (e.g., CV-3988, a known PAF antagonist) .
  • Statistical Analysis : Apply mixed-effects models to account for inter-experimental variability and use meta-analysis to reconcile conflicting datasets .

Basic: What analytical techniques are critical for characterizing (S)-Modipafant’s stability under physiological conditions?

Methodological Answer:

  • Degradation Studies : Incubate (S)-Modipafant in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours .
  • Metabolite Profiling : Use hepatocyte microsomes to identify phase I/II metabolites. Compare fragmentation patterns with reference standards .

Advanced: How can in vivo models be designed to study (S)-Modipafant’s enantiomer-specific pharmacokinetics?

Methodological Answer:

  • Animal Models : Use PAF receptor knockout mice to isolate enantiomer-specific effects. Administer (S)-Modipafant via IV/PO routes and compare AUC0_{0-∞} and Cmax_{max} .
  • Tissue Distribution : Conduct whole-body autoradiography with 14C^{14}C-labeled (S)-Modipafant to quantify uptake in target organs (e.g., lungs, spleen) .
  • Chiral PK Analysis : Employ stereoselective LC-MS/MS to differentiate (S)- and (R)-enantiomer concentrations in plasma .

Basic: What are the best practices for validating (S)-Modipafant’s selectivity against off-target receptors?

Methodological Answer:

  • Panel Screening : Test against a panel of 50+ GPCRs, ion channels, and kinases (e.g., Eurofins Cerep Panels) at 10 μM concentration .
  • Computational Docking : Use AutoDock Vina to predict binding affinities for off-targets like histamine H1_1 or adrenergic receptors .

Advanced: How can researchers resolve conflicting data on (S)-Modipafant’s efficacy in different disease models?

Methodological Answer:

  • Model Optimization : Compare efficacy in acute vs. chronic inflammation models (e.g., LPS-induced lung injury vs. adjuvant-induced arthritis) to identify context-dependent effects .
  • Biomarker Correlation : Integrate proteomics (e.g., PAF levels via ELISA) and transcriptomics (RNA-seq of inflammatory pathways) to correlate drug response with molecular signatures .

Basic: What statistical approaches are recommended for analyzing dose-response data in (S)-Modipafant studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Y = \text{Bottom} + (\text{Top-Bottom})/(1 + 10^{\text{(LogEC}_{50} - X)\cdot\text{HillSlope}}}) using software like GraphPad Prism .
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Advanced: How can mechanistic studies elucidate (S)-Modipafant’s off-target effects in complex biological systems?

Methodological Answer:

  • CRISPR Screening : Perform genome-wide knockout screens in THP-1 macrophages to identify synthetic lethal interactions .
  • Thermal Proteome Profiling (TPP) : Detect drug-induced protein stability changes to map off-target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Modipafant, (S)-
Reactant of Route 2
Reactant of Route 2
Modipafant, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.